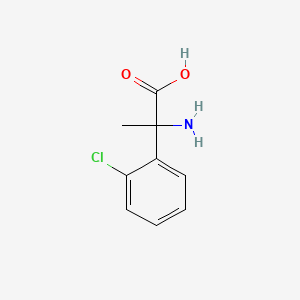

2-amino-2-(2-chlorophenyl)propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Corrosion Inhibition

A study by Kaya et al. (2016) explored the corrosion inhibition performances of certain derivatives against the corrosion of iron, employing density functional theory (DFT) calculations and molecular dynamics simulations. Although the specific compound was not directly mentioned, the research methodology and findings provide insights into how similar compounds could be applied in corrosion inhibition, suggesting potential applications for 2-amino-2-(2-chlorophenyl)propanoic Acid in protecting metals from corrosion in industrial settings (Kaya, S., Kaya, C., et al., 2016).

Fluorescence Derivatisation

Fluorescence derivatisation of amino acids for bioanalytical applications was investigated by Frade et al. (2007), demonstrating the potential of certain compounds in enhancing fluorescence for biological assays. This indicates that 2-amino-2-(2-chlorophenyl)propanoic Acid could be valuable in developing fluorescent markers or probes in biochemical and medical research (Frade, V., Barros, S. A., et al., 2007).

Antimicrobial Evaluation

Behbehani et al. (2012) conducted a study on the synthesis and antimicrobial evaluation of new classes of derivatives, showcasing the utility of these compounds in combating microbial infections. This suggests a promising avenue for 2-amino-2-(2-chlorophenyl)propanoic Acid in synthesizing new antimicrobials or in studies related to microbial resistance (Behbehani, H., Ibrahim, H. M., et al., 2012).

GABA B Receptor Antagonism

Research on GABA B receptor antagonists highlighted the synthesis of related compounds, providing a foundation for neurological or pharmacological studies involving 2-amino-2-(2-chlorophenyl)propanoic Acid. This points to its potential application in the development of therapeutic agents targeting the GABAergic system (Abbenante, G., Hughes, R., et al., 1997).

Corrosion Inhibition in Mild Steel

Another study focused on the inhibition of mild steel corrosion, suggesting that derivatives of 2-amino-2-(2-chlorophenyl)propanoic Acid could serve as effective inhibitors, thus having implications for industrial applications in protecting infrastructure (Herrag, L., Hammouti, B., et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-3-(2-chlorophenyl)propanoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

Indole derivatives, which include phenylalanine derivatives, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, 2-amino-2-(2-chlorophenyl)propanoic acid, being a phenylalanine derivative, could also be explored for similar biological activities in future research.

作用機序

Target of Action

2-Amino-2-(2-chlorophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to several neurotransmitters and is involved in protein synthesis . .

Mode of Action

As a phenylalanine derivative, it may interact with the same receptors or enzymes that phenylalanine does . Phenylalanine is known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

Phenylalanine, the parent compound, is involved in several biochemical pathways, including protein synthesis and the production of neurotransmitters .

Pharmacokinetics

As a carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Result of Action

As a derivative of phenylalanine, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

特性

IUPAC Name |

2-amino-2-(2-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASPGTOXCQXNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2-chlorophenyl)propanoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2895638.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2895641.png)

![1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2895642.png)